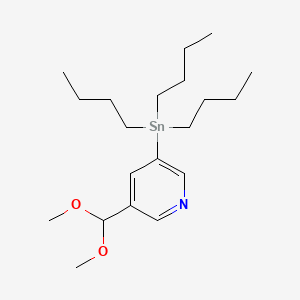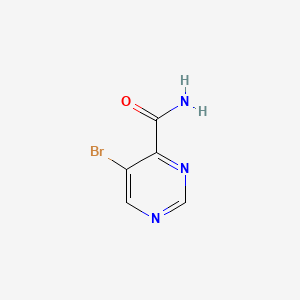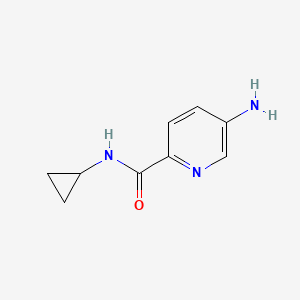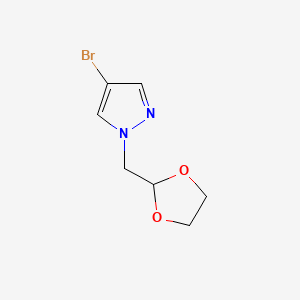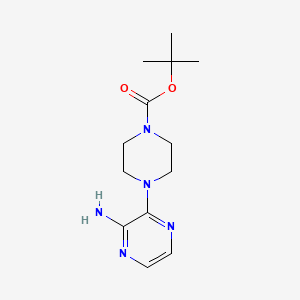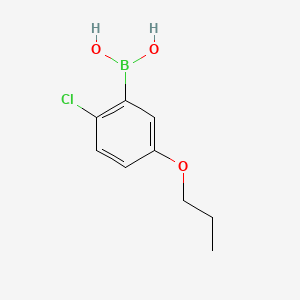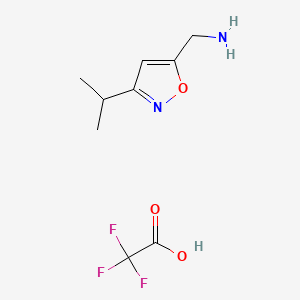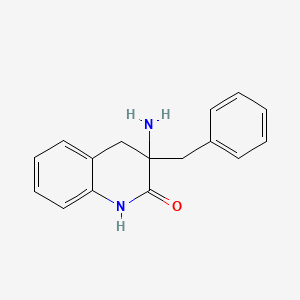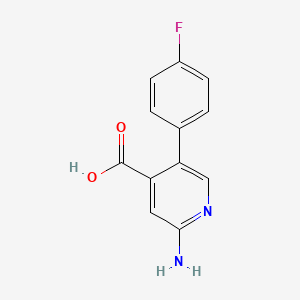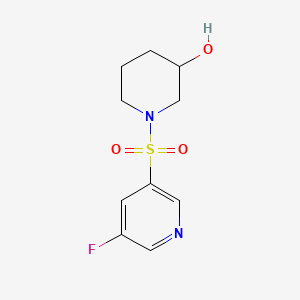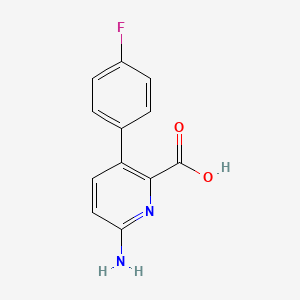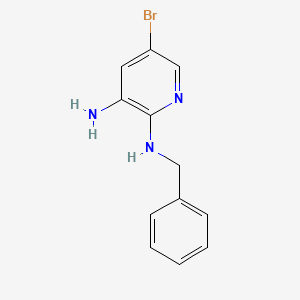![molecular formula C8H4ClFN2O B581511 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde CAS No. 1246088-61-8](/img/structure/B581511.png)
4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of pyrrolo[2,3-b]pyridine derivatives followed by formylation . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: It is used in the development of bioactive compounds for studying biological processes.
Medicine: This compound is a precursor in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation . The inhibition of FGFRs can lead to the suppression of cancer cell growth and induce apoptosis .
Comparación Con Compuestos Similares
4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde can be compared with other similar compounds such as:
4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde: Similar structure but lacks the fluorine atom.
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde.
4-Chloro-5-fluoro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine: Contains a phenylsulfonyl group, adding different chemical properties.
The uniqueness of this compound lies in its specific halogenation pattern and the presence of an aldehyde group, which makes it a versatile intermediate in organic synthesis .
Propiedades
IUPAC Name |
4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFN2O/c9-6-4-1-2-11-8(4)12-5(3-13)7(6)10/h1-3H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISMYSWHALACQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=C(C(=C21)Cl)F)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00678445 |
Source


|
| Record name | 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246088-61-8 |
Source


|
| Record name | 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
